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Executive Summary
This technical guide provides a comprehensive overview of the key spectroscopic data—

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the

compound 2-Oxazolemethanol (CAS No. 130551-92-7).[1][2][3] As a valuable building block in

medicinal chemistry and drug development, a thorough understanding of its spectroscopic

signature is paramount for structural verification, purity assessment, and quality control. This

document synthesizes predictive data based on established spectroscopic principles and data

from analogous structures to offer researchers and drug development professionals a reliable

reference for the characterization of this important oxazole derivative.

Introduction: The Significance of 2-
Oxazolemethanol
The oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous

natural products and synthetic compounds with a wide range of biological activities.[4][5][6][7]

2-Oxazolemethanol, featuring a reactive hydroxymethyl group on the oxazole ring, serves as a

key intermediate for the synthesis of more complex molecules. Its structural integrity is the

foundation for the successful development of novel therapeutics. Accurate and comprehensive

spectroscopic analysis is, therefore, not merely a routine check but a critical step in the drug

discovery and development pipeline, ensuring that the desired molecular architecture is in

hand. This guide provides the foundational spectroscopic knowledge base for scientists

working with this versatile compound.
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Molecular Structure and Properties
A clear understanding of the molecular structure is the first step in interpreting its spectroscopic

output.

Chemical Name: (1,3-Oxazol-2-yl)methanol[2]

CAS Number: 130551-92-7[1]

Molecular Formula: C₄H₅NO₂[2]

Molecular Weight: 99.09 g/mol [2]

The structure consists of a 5-membered aromatic oxazole ring substituted at the C2 position

with a hydroxymethyl (-CH₂OH) group. The heteroaromatic nature of the oxazole ring, with its

electron-withdrawing nitrogen and electron-donating oxygen, creates a unique electronic

environment that dictates its spectroscopic behavior.

Caption: Molecular Structure of 2-Oxazolemethanol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-oxazolemethanol is expected to show three distinct signals

corresponding to the two protons on the oxazole ring, the two protons of the methylene group,

and the single proton of the hydroxyl group.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.65 Singlet 1H H5

The proton at
the C5
position is
deshielded by
the adjacent
oxygen and
nitrogen
atoms.

~7.15 Singlet 1H H4

The proton at the

C4 position is

typically upfield

relative to H5.

~4.80 Singlet 2H -CH₂-

The methylene

protons are

adjacent to the

electron-

withdrawing

oxazole ring and

the hydroxyl

group.

| ~3.50 | Broad Singlet | 1H | -OH | The hydroxyl proton is exchangeable, leading to a broad

signal; its chemical shift is concentration and temperature dependent. |

Experimental Protocol: ¹H NMR

Sample Preparation: Dissolve approximately 5-10 mg of 2-oxazolemethanol in 0.6-0.7 mL

of deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
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Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the

molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale

~162.0 C2

This carbon is attached to
two heteroatoms (N and O)
and the hydroxymethyl
group, resulting in
significant deshielding.

~138.0 C5
The C5 carbon is adjacent to

the ring oxygen and nitrogen.

~128.0 C4

The C4 carbon is typically

found at a higher field

compared to C5.

| ~58.0 | -CH₂- | The methylene carbon is attached to an oxygen atom and the oxazole ring. |

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 2-oxazolemethanol will be dominated by absorptions from the

O-H, C-H, C=N, and C-O bonds.

Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (alcohol)

3150-3100 Medium
Aromatic C-H stretch (oxazole

ring)

2950-2850 Medium Aliphatic C-H stretch (-CH₂-)

~1580 Medium C=N stretch (oxazole ring)

| ~1100 | Strong | C-O stretch (alcohol) |

Experimental Protocol: IR Spectroscopy

Sample Preparation: A small amount of the neat liquid sample can be placed between two

potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively,

for a solid sample, a KBr pellet can be prepared.

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

99 High [M]⁺, Molecular ion

98 Moderate [M-H]⁺

70 Moderate
[M-CHO]⁺, Loss of a formyl

radical
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| 69 | High | [M-CH₂O]⁺, Loss of formaldehyde |

Experimental Protocol: Mass Spectrometry

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g.,

methanol or acetonitrile) into the mass spectrometer.

Ionization: Utilize Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions.

Analysis: Detect the ions using a mass analyzer such as a quadrupole or time-of-flight (TOF)

detector.

Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of 2-oxazolemethanol is not based on a single technique but

on the convergence of data from multiple spectroscopic methods. The following workflow

illustrates this integrated approach.

2-Oxazolemethanol Sample

NMR Spectroscopy
(¹H & ¹³C) IR Spectroscopy Mass Spectrometry

Combined Data Analysis

Structural Confirmation
& Purity Assessment
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Click to download full resolution via product page

Caption: Workflow for the comprehensive spectroscopic analysis of 2-oxazolemethanol.

Conclusion
This technical guide provides a detailed predictive overview of the NMR, IR, and MS

spectroscopic data for 2-oxazolemethanol. By understanding these characteristic spectral

signatures, researchers, scientists, and drug development professionals can confidently

identify and verify the structure and purity of this important synthetic intermediate, ensuring the

integrity of their research and development efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b157027?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2837741.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Oxazol-2-ylmethanol
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Oxazol-2-ylmethanol
https://m.chemicalbook.com/ProductChemicalPropertiesCB2837741_EN.htm
https://content.e-bookshelf.de/media/reading/L-583862-1eaade2a45.pdf
https://www.semanticscholar.org/paper/Oxazoles%3A-Synthesis%2C-Reactions%2C-and-Spectroscopy%2C-A-Palmer/4ef29286dee34ab69feb17f10aec6e985bb62e07
https://www.semanticscholar.org/paper/Oxazoles%3A-Synthesis%2C-Reactions%2C-and-Spectroscopy%2C-A-Palmer/4ef29286dee34ab69feb17f10aec6e985bb62e07
https://pmc.ncbi.nlm.nih.gov/articles/PMC7180750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7180750/
https://www.mdpi.com/1420-3049/25/7/1594
https://www.benchchem.com/product/b157027#2-oxazolemethanol-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b157027#2-oxazolemethanol-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b157027#2-oxazolemethanol-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b157027#2-oxazolemethanol-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b157027?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

